
2-(Acetyloxy)-4,5-diethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)-4,5-diethylbenzoic acid is an organic compound characterized by the presence of an acetyloxy group attached to a benzene ring with two ethyl groups at the 4 and 5 positions. This compound is structurally related to acetylsalicylic acid (aspirin), which is widely known for its medicinal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4,5-diethylbenzoic acid typically involves the acetylation of 4,5-diethylsalicylic acid. The process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux to facilitate the acetylation reaction .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would ensure high yield and purity. The process would involve careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyloxy)-4,5-diethylbenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4,5-diethylsalicylic acid and acetic acid.
Oxidation: The ethyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Reagents like acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4,5-diethylsalicylic acid and acetic acid.
Oxidation: 4,5-diethylphthalic acid.
Substitution: Various substituted benzoic acids depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(Acetyloxy)-4,5-diethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its anti-inflammatory and analgesic properties, similar to acetylsalicylic acid.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)-4,5-diethylbenzoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), similar to acetylsalicylic acid. This inhibition prevents the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound acetylates a serine residue in the active site of the COX enzyme, leading to an irreversible inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Acetylsalicylic acid (Aspirin): 2-(Acetyloxy)benzoic acid.
Salicylic acid: 2-Hydroxybenzoic acid.
Methyl salicylate: 2-(Methoxycarbonyl)phenol.
Uniqueness
2-(Acetyloxy)-4,5-diethylbenzoic acid is unique due to the presence of ethyl groups at the 4 and 5 positions on the benzene ring. These ethyl groups can influence the compound’s physical and chemical properties, such as solubility and reactivity, making it distinct from other similar compounds .
Propiedades
Número CAS |
58138-56-0 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
2-acetyloxy-4,5-diethylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-4-9-6-11(13(15)16)12(17-8(3)14)7-10(9)5-2/h6-7H,4-5H2,1-3H3,(H,15,16) |
Clave InChI |
QDWMNGQREGXLAP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1CC)OC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)
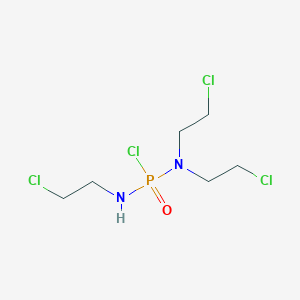


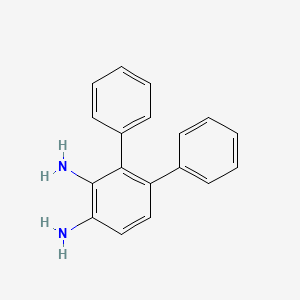
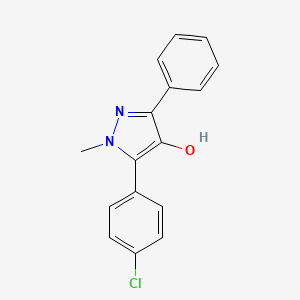
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
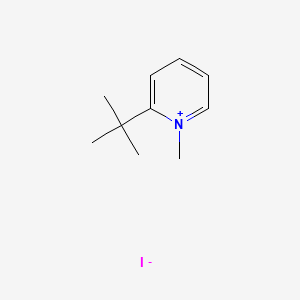
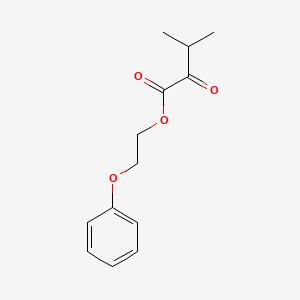

![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
